Enantiomeric Purity of the (1S,4S)-Enantiomer Versus the Racemate in a Pharmaceutical Key Intermediate
The (1S,4S)-configured 5-phenylbicyclo[2.2.2]oct-5-en-2-one, a close analogue of the target compound, has been obtained with an enantiomeric ratio (er) exceeding 99.5 : 0.5 and chemical purity above 99 % on a 1 kg scale in a 30‑L reactor, using a chromatography‑free enantioselective process [1]. In contrast, the racemic form (CAS 2220‑40‑8) by definition exhibits a 50 : 50 er and cannot deliver the stereochemical fidelity required for enantiospecific transformations [2]. This enantiomeric ratio translates to an enantiomeric excess of > 99 % for the (1S,4S)‑enantiomer.
| Evidence Dimension | Enantiomeric purity (er / ee) |
|---|---|
| Target Compound Data | er > 99.5 : 0.5 (ee > 99 %) for the single (1S,4S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 2220‑40‑8): er = 50 : 50 (ee = 0 %) |
| Quantified Difference | Δer > 49.5 percentage points; Δee ≈ 99 percentage points |
| Conditions | Chiral HPLC analysis; 1 kg scale, 30‑L reactor, 10 working days |
Why This Matters
For pharmaceutical process chemistry, an er > 99.5 : 0.5 eliminates the need for chiral separation steps, directly reducing cost and improving yield in the synthesis of enantiopure drug candidates such as ACT‑280778.
- [1] Abele, S.; Schmidt, G.; Funel, J.‑A.; Moessner, C.; Schwaninger, M.; Marti, R. Design and Scale‑Up of a Practical Enantioselective Route to 5‑Phenylbicyclo[2.2.2]oct‑5‑en‑2‑one. Org. Process Res. Dev. 2012, 16 (5), 998–1007. View Source
- [2] NIST Chemistry WebBook, Bicyclo[2.2.2]oct-5-en-2-one (CAS 2220‑40‑8). View Source
